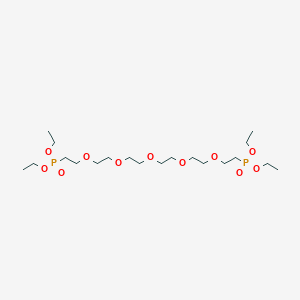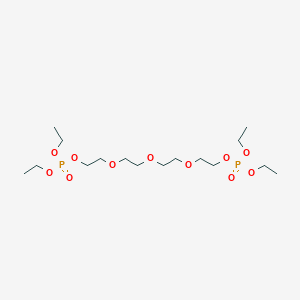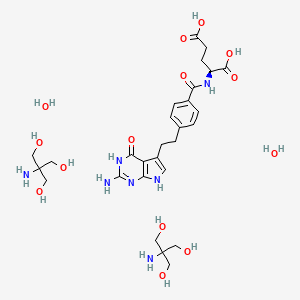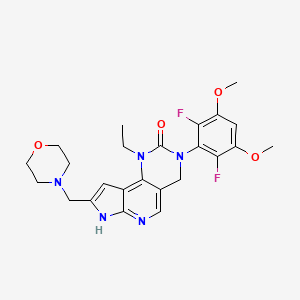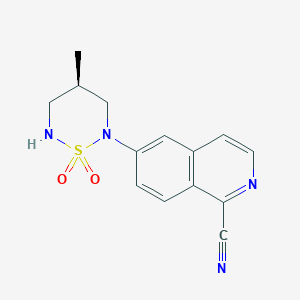
PF-06260414
説明
PF-06260414 is under investigation in clinical trial NCT02070939 (Study To Evaluate Safety And Tolerability Of Single And Multiple Ascending Doses Of PF- 06260414 In Healthy Western And Japanese Male Subjects).
科学的研究の応用
選択的アンドロゲン受容体モジュレーター
PF-06260414は、ヒトで評価されている選択的アンドロゲン受容体モジュレーター(SARM)です {svg_1} {svg_2}. SARMは、さまざまな標的組織におけるアンドロゲン受容体(AR)活性を選択的に結合および刺激または阻害します {svg_3}. This compoundは、細胞ベースの転写レポーターアッセイにおいて強力なARアゴニスト活性を持っています {svg_4}.
筋力低下治療
this compoundは、筋ジストロフィーに関連するものなど、筋力低下の治療法として研究されています {svg_5}. 筋力低下の状態に苦しむ人々に役立つ可能性があります {svg_6}.
サルコペニアの治療
自然な老化に関連するサルコペニアは、this compoundが研究されているもう1つの状態です {svg_7}. 高齢者の筋量の維持に役立つ可能性があります {svg_8}.
アナボリック活性
this compoundは、生殖器、肝臓、または腎臓に望ましくないアンドロゲン活性がない状態で、アナボリック活性を持っています {svg_9}. これは、アナボリック活性が望ましい治療用途にとって有望な候補となっています {svg_10}.
薬物動態と薬力学
this compoundの薬物動態と薬力学は、健康な西洋人と日本人男性の被験者で研究されています {svg_11}. 迅速な吸収(中央値T max、約1〜2時間)、平均t 1/2は約6.9〜12.8時間です {svg_12}.
安全性と忍容性
this compoundの安全性と忍容性は、臨床試験で評価されています {svg_13}. これは、ヒトでの使用の可能性を判断するために重要です {svg_14}.
特性
IUPAC Name |
6-[(4R)-4-methyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-10-8-17-21(19,20)18(9-10)12-2-3-13-11(6-12)4-5-16-14(13)7-15/h2-6,10,17H,8-9H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAVFOXYJCREBQ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNS(=O)(=O)N(C1)C2=CC3=C(C=C2)C(=NC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1612755-71-1 | |
| Record name | PF-06260414 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1612755711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06260414 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15221 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-06260414 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I487UHH95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of (R)-6-(4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile (PF-06260414)?
A: (R)-6-(4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile (this compound) functions as a selective androgen receptor modulator (SARM). While the precise downstream effects haven't been extensively studied in the provided research, SARMs generally exert their effects by binding to androgen receptors. This binding can either activate or block the receptor's activity, influencing gene expression and protein synthesis. [, , , ]
Q2: How stable is this compound in storage, and what are the implications for its use in research and testing?
A: Research indicates that this compound may exhibit instability when stored in standard stock solutions at -20°C. It is recommended to store this compound at lower temperatures, such as -80°C, to maintain its integrity over extended periods. [] This instability has significant implications for researchers developing analytical methods for detecting this compound residues. Accurate quantification relies on the compound's stability in both reference solutions and biological samples. []
Q3: How is this compound metabolized in horses, and what are the implications for doping control?
A: A study utilizing equine liver microsomes identified five metabolites of this compound. [] This metabolic profile, observed for the first time in this research, is crucial for doping control efforts in equestrian sports. Understanding the metabolic breakdown products allows for the development of targeted detection methods, ensuring the integrity of competitions. []
Q4: What analytical techniques are primarily used to study this compound?
A: Mass spectrometry plays a crucial role in characterizing and analyzing this compound. Specifically, electron ionization and electrospray ionization/collision-induced dissociation coupled with high-resolution mass spectrometry have been employed to elucidate the compound's fragmentation patterns and identify characteristic precursor-product ion relationships. [] This information is essential for developing sensitive and selective analytical methods for detecting this compound in various matrices. []
Q5: Beyond its potential for misuse in athletics, are there other areas where understanding the distribution and use of this compound is important?
A: Yes, research suggests a potential interest in this compound within certain geographical areas, particularly those near military installations. [] While the reasons behind this interest require further investigation, it highlights the importance of monitoring trends in the use of such compounds. Understanding the reasons behind localized interest in specific SARMs can aid in developing targeted awareness campaigns and informing public health initiatives. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


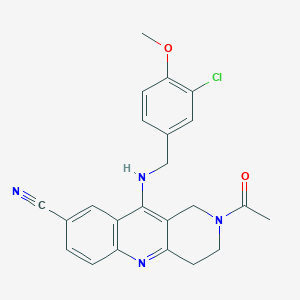
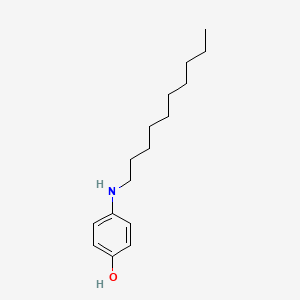
![N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide](/img/structure/B609883.png)
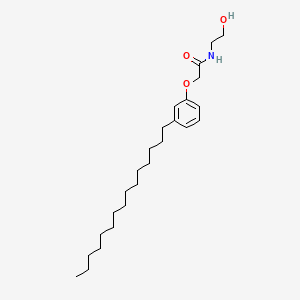




![2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate](/img/structure/B609896.png)
